molecular formula C13H18INO2S B497849 N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide CAS No. 927636-82-6

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide

Cat. No.: B497849
CAS No.: 927636-82-6
M. Wt: 379.26g/mol
InChI Key: PYXMGROCOVDPRX-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H18INO2S and a molecular weight of 379.25699 g/mol . This compound is characterized by the presence of a cyclohexyl group, an iodine atom, and a methylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-bromo-N-methylbenzenesulfonamide
  • N-cyclohexyl-4-chloro-N-methylbenzenesulfonamide
  • N-cyclohexyl-4-fluoro-N-methylbenzenesulfonamide

Uniqueness

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution reactions .

Properties

IUPAC Name

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXMGROCOVDPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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